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Compound of Interest

Compound Name: 6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data (NMR,
IR, and MS) for the compound 6-bromo-N-methyl-2-naphthamide. Due to the limited
availability of public domain experimental spectra for this specific molecule, this document
presents a detailed, predictive analysis based on the known spectral characteristics of its
constituent functional groups and data from closely related structural analogs. This guide is
intended to assist researchers in the identification, characterization, and quality control of 6-
bromo-N-methyl-2-naphthamide and similar compounds in a drug discovery and
development context. Detailed, generalized experimental protocols for acquiring the spectral
data are also provided.

Chemical Structure and Properties
¢ I[UPAC Name: 6-bromo-N-methylnaphthalene-2-carboxamide
e Molecular Formula: C12H10BrNO
» Molecular Weight: 264.12 g/mol

e CAS Number: 426219-35-4

Structure:
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Predicted Spectral Data

The following tables summarize the predicted spectral data for 6-bromo-N-methyl-2-
naphthamide. These predictions are derived from the analysis of structural analogs, including
6-bromo-2-naphthol and 1-bromonaphthalene, as well as established spectroscopic principles
for the N-methylamide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 'H NMR (Proton NMR)

Predicted Chemical Shifts (8) in CDCIs at 400 MHz

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~8.3-85 S 1H H-1
~8.0-8.2 d 1H H-5
~7.8-8.0 d 1H H-4
~7.7-7.9 dd 1H H-7
~7.6-7.8 d 1H H-8
~75-7.7 d 1H H-3
~6.0-6.5 brs 1H N-H
~3.0-3.2 d 3H N-CHs

2.1.2. 13C NMR (Carbon-13 NMR)
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Predicted Chemical Shifts (d) in CDCIs at 100 MHz

Chemical Shift (ppm) Assignment
~168 - 170 C=0 (Amide)
~135 - 137 C-6

~133 - 135 C-4a
~131-133 C-8a

~130 - 132 C-2

~129 - 131 C-5

~128 - 130 C-7

~127 - 129 C-8

~126 - 128 C-4

~125 - 127 C-1

~123 - 125 C-3

~26 - 28 N-CHs

Infrared (IR) Spectroscopy

Predicted Vibrational Frequencies (cm™1)
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Wavenumber (cm~?) Intensity Assignment

~3300 - 3400 Medium N-H stretch

~3050 - 3100 Medium Aromatic C-H stretch
~2920 - 2960 Weak Aliphatic C-H stretch (CHs)
~1640 - 1680 Strong C=0 stretch (Amide I)
~1520 - 1580 Medium N-H bend (Amide I1)
~1470 - 1500 Medium Aromatic C=C stretch
~1230 - 1280 Medium C-N stretch (Amide 111)
~1050 - 1100 Medium C-Br stretch

Mass Spectrometry (MS)

Predicted m/z Ratios for Molecular lons

mlz lon Notes

063 e Corresponding to the 7°Br
isotope.

Corresponding to the 8Br
265 M2+ isotope, with an intensity
+
approximately equal to the M+

peak.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 6-bromo-N-
methyl-2-naphthamide. Instrument parameters should be optimized for the specific instrument
being used.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of
deuterated chloroform (CDCIs) or another suitable deuterated solvent.

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-12 ppm, pulse angle of 45 degrees, acquisition
time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

o Signal-to-noise ratio should be improved by acquiring a sufficient number of scans (e.qg.,
16 or 32).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a
sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin, transparent pellet.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample holder or clean ATR crystal.

o Record the sample spectrum over a range of 4000-400 cm™1,
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o Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
electron ionization (EI) source.

Acquisition:

o ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatograph. Acquire the mass spectrum in positive ion mode.

o El: Introduce the sample (as a solid or in a volatile solvent) into the ion source. A standard
electron energy of 70 eV is typically used.

Data Analysis: Identify the molecular ion peaks, paying close attention to the characteristic
isotopic pattern of bromine (M* and M+2 peaks of approximately 1:1 ratio).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation and

confirmation of 6-bromo-N-methyl-2-naphthamide using the described spectroscopic

techniques.
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Synthesis & Purification

Synthesis of 6-bromo-N-methyl-2-naphthamide

Purification (e.g., Crystallization, Chromatography)

SpectroscopigVAnalysis
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Data Interpretation & Stru‘ ;ture Confirmation
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Determine Molecular Weight & Bromine Presence

Identify Functional Groups (Amide, Aromatic, C-Br)

Elucidate Carbon-Hydrogen Framework

Confirm Structure of 6-bromo-N-methyl-2-naphthamide

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 6-bromo-N-
methyl-2-naphthamide.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 6-bromo-N-methyl-2-
naphthamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291326#spectral-data-nmr-ir-ms-of-6-bromo-n-
methyl-2-naphthamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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